3-Methyl-1-phenyl-1H-pyrazol-5-ol

Description

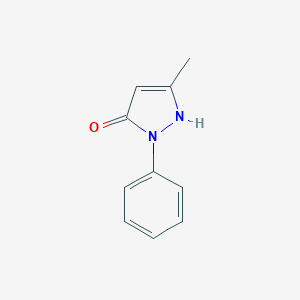

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQYIMCESJLPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061334, DTXSID6091550 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19735-89-8, 942-32-5, 89-25-8 | |

| Record name | 3-Methyl-1-phenylpyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

An In-Depth Technical Guide to the Synthesis Mechanism of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This compound, commonly known in the pharmaceutical field as Edaravone, is a potent free-radical scavenger of significant clinical importance.[1] Initially developed for treating acute ischemic stroke, its neuroprotective properties have led to its approval for managing amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[1][2] The core of its biological activity lies in the pyrazolone heterocyclic ring system, a structural motif found in numerous pharmaceutically active compounds.[2][3]

The most prevalent, efficient, and industrially scalable method for its production is a variation of the classic Knorr pyrazole synthesis.[1][4] This guide provides a detailed examination of the underlying reaction mechanism, offers field-proven experimental protocols, and discusses the critical concept of tautomerism inherent to the final product.

The Core Reaction Mechanism: Knorr Pyrazole Synthesis

The synthesis of this compound is achieved through the condensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound, specifically the β-ketoester, ethyl acetoacetate.[1][2] The mechanism is a sequential process involving nucleophilic attack, dehydration, and intramolecular cyclization, driven by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.[5]

Step 1: Regioselective Nucleophilic Attack and Carbinolamine Formation

The reaction initiates with the nucleophilic attack of the terminal, sterically less hindered nitrogen atom of phenylhydrazine on one of the carbonyl carbons of ethyl acetoacetate. A critical aspect of this step is its regioselectivity. The ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ester carbonyl due to the resonance-donating effect of the ester's ethoxy group, which reduces the partial positive charge on the ester carbon.[5] This preferential attack on the ketone leads to the formation of a transient carbinolamine intermediate.[5]

Step 2: Dehydration to Form the Hydrazone Intermediate

The carbinolamine intermediate is unstable and readily undergoes dehydration, eliminating a molecule of water to form a more stable phenylhydrazone intermediate.[5][6] The formation of water droplets is often an early visual indicator that the reaction has commenced.[5]

Step 3: Intramolecular Cyclization

The key ring-forming step involves an intramolecular nucleophilic attack by the second nitrogen atom (the one attached to the phenyl ring) on the now-targeted ester carbonyl carbon.[1][2][6] This attack results in the formation of a five-membered heterocyclic ring intermediate.

Step 4: Elimination of Ethanol to Yield the Pyrazolone Ring

The final step in the formation of the stable pyrazolone ring is the elimination of the ethoxy group from the tetrahedral intermediate formed in the previous step. This elimination, which releases ethanol, is an irreversible step that drives the reaction to completion, yielding the final product.[1][2]

Caption: Figure 1: Knorr Synthesis Mechanism for Edaravone.

Structural Nuance: Tautomerism in Pyrazolones

The product, this compound, is subject to tautomerism, a form of isomerism involving the migration of a proton and the shifting of double bonds.[5][7] It exists as an equilibrium mixture of three primary tautomeric forms: the OH-form (the aromatic enol, giving it the "-ol" name), the CH-form (the keto form, where the methylene group is protonated), and the NH-form (an imine-like structure).[2][8]

While the OH-form confers aromaticity to the pyrazole ring, spectroscopic and crystallographic data show that the CH-form (3-methyl-1-phenyl-2-pyrazolin-5-one) is often the predominant tautomer, particularly in the solid state and in less polar solvents like chloroform.[2][6][9] The equilibrium between these forms is crucial for the compound's chemical properties, including its acidity and basicity.[5]

Caption: Figure 2: Primary Tautomeric Forms of Edaravone.

Experimental Protocol and Data

The following protocol is a robust and high-yielding procedure adapted from established methodologies for the synthesis of Edaravone.[1][2][10]

Quantitative Data for Synthesis

| Reactant | Molar Mass ( g/mol ) | Amount | Moles (approx.) | Molar Ratio |

| Phenylhydrazine | 108.14 | 10.0 g (9.1 mL) | 0.0925 | 1.0 |

| Ethyl Acetoacetate | 130.14 | 12.0 g (11.8 mL) | 0.0922 | ~1.0 |

| Ethanol (Solvent) | 46.07 | 100 mL | - | - |

| Diethyl Ether (for precipitation) | 74.12 | ~20-30 mL | - | - |

Step-by-Step Synthesis Workflow

| Step | Action | Key Parameters & Reagents | Rationale & Observations |

| 1 | Reagent Addition | In a round-bottom flask, add ethyl acetoacetate followed by the careful, dropwise addition of phenylhydrazine. | The initial addition can be slightly exothermic.[5] |

| 2 | Heating & Reflux | Heat the mixture in a water bath or heating mantle to approximately 135-145 °C and maintain for 60-90 minutes.[1] | The mixture will gradually turn into a heavy, viscous, yellowish-orange syrup, indicating the progression of the condensation and cyclization. |

| 3 | Cooling | Remove the flask from the heat source and allow it to cool slightly before transferring the hot syrup into a beaker. Cool thoroughly in an ice-water bath. | Rapid cooling increases the supersaturation of the product in the residual solvent, preparing for precipitation. |

| 4 | Precipitation | Add a small amount (~5 mL) of cold diethyl ether and stir or scratch the mixture vigorously with a glass rod until a solid precipitate begins to form.[1] | Edaravone is poorly soluble in diethyl ether, which acts as an anti-solvent to force precipitation. The mechanical action initiates crystallization. |

| 5 | Isolation | Continue adding diethyl ether in small portions (up to a total of 20-30 mL) to complete the precipitation. Isolate the crude solid product by vacuum filtration. | This ensures maximum recovery of the crude product from the reaction mixture. |

| 6 | Washing | Wash the solid on the filter with a small amount of cold ethanol or diethyl ether. | This removes residual starting materials and soluble impurities. |

| 7 | Purification | Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath. | Recrystallization is a standard purification technique to obtain a high-purity product by removing impurities that remain in the mother liquor. |

| 8 | Final Drying | Collect the purified white or off-white crystals by vacuum filtration and dry them completely. | Yields are typically high, often exceeding 90%.[2][10] |

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. rsc.org [rsc.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Solution

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[1] Its chemical behavior, and by extension its pharmacological activity, is intrinsically linked to its existence as a mixture of tautomeric forms in solution. This guide provides a comprehensive technical overview of the tautomeric equilibrium of Edaravone, detailing the structural forms, the profound influence of the solution environment on their relative populations, and the analytical methodologies essential for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this critical molecular phenomenon.

The Principle of Tautomerism in Pyrazolones

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry.[2] In pyrazolone systems, this phenomenon is particularly prominent due to the mobility of a proton between nitrogen and oxygen heteroatoms and an adjacent carbon atom.[3][4] For this compound (Edaravone), three principal tautomers are in a dynamic equilibrium in solution: the OH-form (enol), the NH-form (amine/lactam), and the CH-form (keto).[1][5]

The relative stability and predominance of each tautomer are not intrinsic properties of the molecule alone but are heavily dictated by external factors, most notably the solvent.[6][7] Understanding this equilibrium is paramount, as the different tautomers exhibit distinct physicochemical properties, such as lipophilicity, hydrogen bonding capability, and molecular geometry, which in turn govern their pharmacokinetic and pharmacodynamic profiles.[5]

Caption: Tautomeric equilibrium of this compound.

The Decisive Role of the Solvent Environment

The choice of solvent is the most critical experimental variable controlling the tautomeric composition of Edaravone. The solvent's polarity, proticity, and hydrogen-bonding capabilities directly influence the energy landscape of the tautomeric forms.

Nonpolar Aprotic Solvents (e.g., CDCl₃, Benzene-d₆)

In nonpolar environments, solute-solute interactions often dominate over solute-solvent interactions. For Edaravone, this results in the marked predominance of the CH-form (keto) .[1] 1H and 13C NMR spectra recorded in CDCl₃ show signals corresponding exclusively to the CH tautomer.[1] This preference is driven by the formation of a more compact, less polar structure that is better accommodated by the nonpolar medium. In some related pyrazolone structures, the OH-form can also be observed, but it typically exists as a dimer stabilized by intermolecular hydrogen bonds, a configuration that is also favored in nonpolar solvents.[8][9]

-

Causality Insight: The choice of a nonpolar solvent like CDCl₃ effectively "locks" the equilibrium towards the least polar tautomer, providing a clean baseline spectrum of the CH-form for comparative analysis.

Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆)

The introduction of a polar aprotic solvent, particularly one with strong hydrogen-bond accepting capabilities like DMSO, dramatically shifts the equilibrium. In DMSO-d₆, Edaravone exists as a mixture of all three tautomers.[1] The solvent molecules disrupt the solute-solute hydrogen bonds that may exist in the solid state or nonpolar solutions, solvating and stabilizing the more polar NH and OH tautomers.[8][9]

Experimental NMR data allows for the quantification of this equilibrium. For Edaravone in DMSO-d₆, the approximate distribution is:

-

OH-form: ~81%

-

CH-form: ~13%

-

NH-form: ~6%[1]

This demonstrates a clear inversion of stability, with the OH-form becoming the most abundant species.

-

Causality Insight: DMSO's ability to act as a strong hydrogen bond acceptor is key. It competitively binds to the acidic protons of the OH and NH forms, breaking down dimers and stabilizing the monomeric polar tautomers, thus making them energetically favorable.[8][9]

Polar Protic Solvents (e.g., H₂O, Methanol-d₄)

Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation shells. Water, in particular, has been shown in theoretical studies to lower the energetic barriers for the 1,2-proton transfer between tautomers, facilitating a more rapid interconversion.[6] Generally, in highly polar and protic environments, the equilibrium favors the more polar tautomers (OH and NH forms) that can engage in extensive hydrogen bonding with the solvent.[10]

Data Summary: Tautomer Distribution vs. Solvent

| Solvent | Predominant Tautomer(s) | Approximate Ratio (OH:CH:NH) | Key Solvent Property | Reference |

| Chloroform-d (CDCl₃) | CH-form | 0 : ~100 : 0 | Nonpolar, weak H-bond acceptor | [1] |

| DMSO-d₆ | OH-form, with CH and NH | 81 : 13 : 6 | Highly polar, strong H-bond acceptor | [1] |

| Benzene-d₆ | CH-form / OH-dimer | Varies, CH often high | Nonpolar, Aromatic | [8][11] |

Analytical Characterization: Methodologies and Protocols

A multi-technique approach is essential for the unambiguous characterization of the tautomeric equilibrium. NMR and UV-Vis spectroscopy are the primary tools for solution-state analysis, complemented by computational modeling.

Caption: Experimental workflow for tautomer analysis in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomerism in solution.[12] It allows for the direct observation and quantification of each tautomer, provided the rate of interconversion is slow on the NMR timescale.

Expertise in Practice: The choice of nucleus and experiment is critical.

-

¹H NMR: Provides initial insights through distinct chemical shifts for protons on the pyrazolone ring and substituents. However, rapid proton exchange can lead to broad or averaged signals.

-

¹³C NMR: Less susceptible to exchange broadening. The chemical shifts of the pyrazole ring carbons, especially C4 and C5, are highly diagnostic of the tautomeric form.

-

¹⁵N NMR: An exceptionally sensitive probe. The chemical shift of the N2 nitrogen provides clear evidence of its protonation state and involvement in hydrogen bonding. A significant downfield shift of the N2 signal in DMSO-d₆ compared to CDCl₃ indicates the breaking of intermolecular hydrogen bonds and the formation of monomers.[8][9]

-

2D NMR (HSQC, HMBC): Essential for unambiguous assignment of all proton and carbon signals for each coexisting tautomer.

-

Diagnostic Coupling Constant: The geminal coupling constant ²J(C4, H) is a key diagnostic tool. Values of ~9-11 Hz are characteristic of the OH and CH forms, while a significantly smaller value of 4-5 Hz is indicative of the NH form.[11]

-

Sample Preparation (Self-Validation):

-

Prepare three separate, high-purity samples of Edaravone (~10-15 mg) in 0.6 mL of deuterated solvent: (a) CDCl₃, (b) DMSO-d₆, and (c) Methanol-d₄. The use of multiple solvents with distinct properties is crucial for validating the observed shifts in equilibrium.

-

Ensure solvents are from sealed ampoules to minimize water content, which can catalyze proton exchange.

-

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra for each sample at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

-

Acquire a ¹⁵N spectrum (e.g., via an HMBC experiment optimized for ¹⁵N) for the CDCl₃ and DMSO-d₆ samples.

-

Optional: For the DMSO-d₆ sample, acquire data at a lower temperature (e.g., 250 K) to slow proton exchange, which may sharpen signals and improve the accuracy of integration.[13]

-

-

Data Analysis & Interpretation:

-

CDCl₃ Sample: Assign signals, expecting to observe only the CH-form. This spectrum serves as the reference for one of the pure tautomers.[1]

-

DMSO-d₆ Sample: Identify the three sets of signals corresponding to the OH, CH, and NH tautomers. Use the reference CDCl₃ spectrum to assign the CH signals. Assign OH and NH signals based on published data and 2D correlations.[1]

-

Quantification: In the ¹H spectrum of the DMSO-d₆ sample, carefully integrate well-resolved, non-exchangeable protons for each tautomer (e.g., the ortho-protons of the N-phenyl ring). Calculate the molar ratios.[1]

-

Confirmation: Verify assignments by comparing ¹³C and ¹⁵N chemical shifts with literature values and established trends for pyrazolones.[8][9]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable complementary technique. Each tautomer possesses a unique conjugated system (chromophore), resulting in a distinct absorption spectrum.[14] While individual spectra often overlap, changes in the solution environment that shift the tautomeric equilibrium cause predictable changes in the overall spectrum (e.g., shifts in λₘₐₓ, changes in molar absorptivity).[15]

-

Stock Solution: Prepare a concentrated stock solution of Edaravone in a volatile solvent like acetonitrile.

-

Solvent Series: Prepare a series of dilute solutions (to maintain a constant concentration) in various solvents of differing polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Analysis: Compare the spectra. A shift to longer wavelengths (bathochromic or red shift) often indicates a shift towards a more conjugated or polar tautomer stabilized by the solvent.[14] Correlate the observed λₘₐₓ with solvent polarity parameters (e.g., Dielectric Constant) to establish a trend. This provides qualitative and semi-quantitative evidence for the solvent's influence on the equilibrium.

Conclusion and Implications

The tautomeric behavior of this compound (Edaravone) is a classic yet critical example of how a molecule's structure is dynamically influenced by its environment. In nonpolar solvents, the keto (CH) form is dominant, while in polar, hydrogen-bond accepting solvents like DMSO, the equilibrium dramatically shifts to favor the enol (OH) form.

For professionals in drug development, this is not merely an academic curiosity. The predominant tautomer in a physiological environment (aqueous, pH 7.4) may differ from that in a nonpolar binding pocket of a target protein. Therefore, a thorough understanding and characterization of the tautomeric equilibrium in various environments are essential for:

-

Structure-Activity Relationship (SAR) Studies: Ensuring that the correct tautomer is used for computational modeling and docking studies.[16]

-

Pharmacokinetic Profiling: Predicting properties like membrane permeability and solubility, which are tautomer-dependent.

-

Analytical Method Development: Recognizing that different tautomers may have different chromatographic retention times or spectroscopic signatures.

By employing the robust analytical workflows detailed in this guide, researchers can confidently characterize the tautomeric landscape of Edaravone and other pyrazolone-based compounds, leading to more accurate models, more effective drug design, and a deeper understanding of their mechanism of action.

References

- 1. ias.ac.in [ias.ac.in]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Knorr Synthesis and the Significance of Edaravone

An In-Depth Technical Guide to the Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

This guide provides a comprehensive technical overview of the Knorr pyrazole synthesis for preparing this compound, a pharmaceutically significant compound commonly known as Edaravone. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed and validated experimental protocol, and discusses the critical chemical principles that govern its outcome.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone reaction in heterocyclic chemistry.[1] It provides a direct and efficient pathway to pyrazole and pyrazolone derivatives through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3] The versatility and robustness of this reaction have cemented its importance in the synthesis of a vast array of compounds with applications ranging from dyes and agrochemicals to pharmaceuticals.[2][4]

A prominent example of the Knorr synthesis's application is the production of this compound, or Edaravone. Edaravone is a potent free-radical scavenger used clinically for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6] Its synthesis from readily available starting materials—phenylhydrazine and ethyl acetoacetate—makes it an excellent case study for understanding the intricacies of the Knorr reaction.[5][7] This guide focuses on this specific transformation, highlighting the principles of regioselectivity and tautomerism that are fundamental to its success.[8]

The Reaction Mechanism: A Step-by-Step Analysis

The synthesis of Edaravone proceeds via a classical Knorr condensation. The reaction's high degree of efficiency and regioselectivity can be understood by dissecting the mechanism into its constituent steps. The widely accepted pathway involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent elimination.[5][8]

Causality of Regioselectivity: The regioselectivity of the initial attack is governed by two key factors:

-

Electrophilicity of the Carbonyls: Ethyl acetoacetate possesses two carbonyl groups: a ketone and an ester. The ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ester carbonyl, whose electrophilicity is diminished by the resonance contribution from the adjacent oxygen atom.

-

Nucleophilicity of the Hydrazine Nitrogens: In phenylhydrazine, the terminal (-NH2) nitrogen is more nucleophilic and less sterically hindered than the nitrogen atom directly attached to the phenyl ring.[8]

This combination dictates that the reaction initiates with the attack of the more nucleophilic terminal nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate.[8]

The detailed mechanism is as follows:

-

Nucleophilic Attack & Imine Formation: The reaction begins with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the ketone carbonyl of ethyl acetoacetate. This forms a carbinolamine intermediate.[8]

-

Dehydration: The carbinolamine readily dehydrates to form a stable hydrazone intermediate.[8]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms a five-membered heterocyclic ring.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final pyrazolone product, Edaravone.[5]

Experimental Protocol: A Validated Approach

This section provides a robust and reproducible protocol for the synthesis of Edaravone, adapted from established procedures suitable for a standard laboratory setting.[5][6][7] The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Phenylhydrazine | 108.14 | 2.5 mL (2.73 g) | ~25.2 | Use freshly distilled or high-purity reagent. |

| Ethyl acetoacetate | 130.14 | 3.2 mL (3.27 g) | ~25.1 | Reagent grade. |

| Glacial Acetic Acid | 60.05 | 10 mL | - | Catalyst and solvent. |

| Ethanol (95%) | - | ~50 mL | - | For recrystallization. |

| Diethyl Ether | - | ~20 mL | - | For washing crude product. |

| Round-bottom flask | - | 100 mL | - | - |

| Reflux condenser | - | - | - | - |

| Heating mantle/Water bath | - | - | - | - |

| Buchner funnel & flask | - | - | - | For vacuum filtration. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (3.2 mL, ~25.1 mmol) and glacial acetic acid (10 mL). Add a magnetic stir bar.

-

Addition of Phenylhydrazine: While stirring, carefully add phenylhydrazine (2.5 mL, ~25.2 mmol) dropwise to the mixture. Causality Note: This addition is often exothermic. Slow addition helps to control the initial reaction rate. The solution will typically turn yellow or orange.

-

Reflux: Assemble a reflux condenser on the flask and heat the mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.[7] Continue refluxing with stirring for 1 to 2 hours. Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion. The mixture will become a more viscous, deep-colored syrup.[5]

-

Cooling and Precipitation: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Then, cool the flask further in an ice-water bath. As the mixture cools, a solid product should begin to precipitate.

-

Isolation of Crude Product: To facilitate complete precipitation, add approximately 20 mL of cold water or a small amount of diethyl ether to the cooled mixture and stir vigorously with a glass rod to break up the solid mass.[5] Isolate the crude solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid on the filter with a small portion of cold diethyl ether to remove unreacted starting materials and soluble impurities.[5] Allow the crude product to air dry on the filter paper.

Purification by Recrystallization

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~30-40 mL) to dissolve the solid completely. Gentle heating may be required. Causality Note: Recrystallization relies on the principle that the desired compound is more soluble in a hot solvent than in a cold one, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[5]

-

Final Isolation: Collect the purified white or off-white crystals by vacuum filtration.[5] Wash the crystals with a small amount of cold ethanol and allow them to dry completely. The expected yield of pure Edaravone is typically high, often in the range of 85-95%.[6]

Tautomerism in this compound

A critical aspect of pyrazolone chemistry is tautomerism. This compound can exist in three principal tautomeric forms: the OH-form (enol), the CH-form (keto), and the NH-form.[6]

-

OH-form (Aryl-OH): The aromatic pyrazole form, which is often depicted as the product.

-

CH-form (Keto): Features a methylene group (-CH2-) at the C4 position and a carbonyl group at C5.

-

NH-form (Iminol): An alternative enol-like form.

The equilibrium between these tautomers is highly dependent on the solvent and the physical state (solid vs. solution).[6][9] In the solid state and in nonpolar solvents like CDCl3, the CH-form (the keto tautomer) is often the predominant species.[6][10] However, in more polar solvents like DMSO, a mixture of forms, with a significant proportion of the OH-form, can be observed.[6] This amphoteric character—the ability of the CH protons to be acidic and the N2 nitrogen to be basic—is a direct consequence of this tautomeric equilibrium and influences the compound's solubility and reactivity.[8]

Conclusion and Applications

The Knorr pyrazole synthesis remains a highly reliable and efficient method for accessing pyrazolone structures. The synthesis of Edaravone serves as a perfect illustration of the reaction's utility, combining readily available precursors with a straightforward, high-yielding procedure. For drug development professionals, a deep understanding of this reaction's mechanism, the factors controlling its regioselectivity, and the tautomeric nature of the product is essential for the synthesis and optimization of related pharmaceutical agents. The continued clinical relevance of Edaravone underscores the enduring power of classical organic reactions in modern medicinal chemistry.[11]

References

- 1. name-reaction.com [name-reaction.com]

- 2. knorr pyrazole synthesis | PPTX [slideshare.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. benchchem.com [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Methyl-1-phenyl-1H-pyrazol-5-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's NMR spectra, with a particular focus on the critical role of tautomerism and solvent effects.

Introduction: The Structural Complexity of this compound

This compound, a key scaffold in medicinal chemistry, presents a fascinating case for NMR analysis due to its existence in multiple tautomeric forms.[1][2][3][4] The equilibrium between the hydroxyl (OH), methylene (CH), and amine (NH) tautomers is highly sensitive to the surrounding chemical environment, particularly the solvent.[1][2][3] Understanding this dynamic equilibrium is paramount for accurate spectral assignment and, consequently, for the unambiguous structural elucidation of its derivatives in various chemical contexts.

This guide will first establish the foundational principles of the tautomerism of this compound, followed by a detailed interpretation of its ¹H and ¹³C NMR spectra in different deuterated solvents. We will explore the causal relationship between solvent polarity and the predominance of specific tautomers, providing field-proven insights into experimental design and data interpretation.

The Decisive Role of Tautomerism

The tautomeric equilibrium of this compound is the cornerstone of its spectral characterization. The three principal tautomers are:

-

OH-form (this compound): Characterized by a hydroxyl group at the C5 position of the pyrazole ring.

-

CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one): Features a methylene group at the C4 position.

-

NH-form (3-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-5-one): Contains an N-H proton within the pyrazole ring.

The relative populations of these tautomers are profoundly influenced by the solvent's ability to form hydrogen bonds.[1][2] In polar aprotic solvents like DMSO-d₆, which are strong hydrogen bond acceptors, the OH-form is significantly stabilized and thus predominates.[1] Conversely, in non-polar solvents like CDCl₃, the CH-form is generally the major species observed.[1] This solvent-dependent equilibrium dictates the observed chemical shifts and signal multiplicities in the NMR spectra.

References

An In-Depth Technical Guide to the Crystal Structure of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Foreword: Beyond the Formula

To the dedicated researcher, the molecular formula C₁₀H₁₀N₂O is merely a starting point. The true essence of a compound, its potential for therapeutic intervention or as a synthon for novel materials, is encoded in its three-dimensional architecture. 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a molecule of significant pharmaceutical interest—widely known as the neuroprotective agent Edaravone—presents a fascinating case study in structural chemistry.[1] Its behavior is governed by a delicate interplay of tautomerism, where the molecule can exist in multiple, interconverting forms. This guide moves beyond a simple recitation of data to provide a comprehensive, field-proven perspective on elucidating its solid-state structure, explaining not just what the structure is, but how and why it is determined and the critical implications of its supramolecular assembly.

Synthesis and the Imperative of High-Quality Crystallization

The journey to a crystal structure begins with the synthesis of the compound itself. The most reliable and scalable method for producing this compound is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.05 eq). Ethanol can be used as a solvent, although solvent-free reactions have also proven effective and quantitative.[1]

-

Thermal Conditions: The mixture is heated to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum. This typically yields the product as a white or off-white crystalline powder.

The causality behind this experimental choice is rooted in classic heterocyclic chemistry. Phenylhydrazine acts as a binucleophile, with the terminal nitrogen initiating a nucleophilic attack on one of the carbonyl carbons of the β-ketoester, ethyl acetoacetate. A subsequent intramolecular cyclization and dehydration cascade yields the stable pyrazolone ring.

Protocol: Single Crystal Growth

Obtaining a crystal structure is critically dependent on the quality of the single crystal. A flawed or polycrystalline sample will not diffract X-rays in a coherent manner, making structure solution impossible. The goal is to encourage slow, ordered growth.

-

Solvent Selection: Dissolve the synthesized powder in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) with gentle heating.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature. This gradual increase in concentration allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered arrangement.

-

Crystal Harvesting: Once suitable, well-defined, and visually clear crystals have formed, they are carefully harvested for analysis.

Structural Elucidation: A Multi-Technique Workflow

Determining the definitive structure of a molecule like this requires a primary, unambiguous method, supported by secondary, confirmatory techniques. Single-crystal X-ray diffraction is the gold standard for solid-state structure determination, while spectroscopic methods provide vital data on both the solid and solution states.

References

A Technical Guide to the Historical Discovery of Pyrazolone Compounds

Abstract: This technical guide provides a comprehensive overview of the historical discovery and development of pyrazolone compounds. It traces their origins from a serendipitous laboratory synthesis in the late 19th century to their establishment as a cornerstone in medicinal chemistry. The narrative delves into the seminal work of Ludwig Knorr, the evolution of synthetic protocols, the structure-activity relationships of early derivatives, and the clinical journey of these compounds, including their rise as prominent analgesics and their subsequent challenges related to safety. This paper is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and historical context to a class of compounds that fundamentally shaped modern pharmacology.

The Dawn of a New Pharmaceutical Era: A Serendipitous Discovery

The story of pyrazolones begins in the late 19th century, a vibrant period for organic chemistry. In 1883, the German chemist Ludwig Knorr, a student of the renowned Emil Fischer, was investigating quinine-related compounds in search of new therapeutic agents.[1][2] During his work, he conducted a condensation reaction between phenylhydrazine and ethyl acetoacetate, expecting to form a quinoline derivative.[3][4] Instead of the anticipated product, Knorr isolated a novel heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[5][6] This unexpected result marked the birth of the pyrazolone class of compounds.

Further investigation by Knorr, in collaboration with pharmacologist Wilhelm Filehne at Hoechst, involved the methylation of this initial compound, leading to the synthesis of 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one.[7][8] This new molecule, which Knorr named "Antipyrin" (Antipyrine), was found to possess potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties.[2][7][9] Patented in 1883, antipyrine quickly became a commercial success and is recognized as one of the first synthetic drugs to achieve widespread use, dominating the market until the rise of Aspirin.[3][7]

The Foundational Chemistry: The Knorr Pyrazole Synthesis

The reaction that led to the discovery of the first pyrazolone is now a classic in heterocyclic chemistry, known as the Knorr pyrazole synthesis.[2][10] It involves the condensation of a β-ketoester with a hydrazine derivative.[11][12] This versatile and robust reaction provided a straightforward pathway to the pyrazolone core, enabling the synthesis of a wide array of derivatives for further study.

Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The seminal synthesis performed by Knorr laid the groundwork for all subsequent pyrazolone chemistry.[6]

Experimental Protocol (Reconstructed from historical accounts):

-

Step 1: Condensation: An equimolar quantity of phenylhydrazine is reacted with ethyl acetoacetate.[3] The reaction is typically performed by heating the mixture, often without a solvent.[3][6] This initial step forms a phenylhydrazone intermediate.

-

Step 2: Intramolecular Cyclization: Upon further heating, the intermediate undergoes an intramolecular cyclization via the elimination of ethanol and water.[3]

-

Step 3: Isolation: The resulting product, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone, first synthesized in 1887), precipitates as a solid upon cooling and can be purified by recrystallization, typically from ethanol.[3][6][13]

References

- 1. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Pyrazolone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis of Pyrazolone Derivatives and their Biological Activities - ProQuest [proquest.com]

A Comprehensive Guide to the Theoretical Calculation of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) Properties for Drug Development

Introduction: The Critical Role of In Silico Analysis for Edaravone

3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3][4] Its neuroprotective effects are primarily attributed to its antioxidant properties, which are intricately linked to its molecular structure and electronic characteristics.[1][5][6] A deep understanding of these properties at a quantum mechanical level is paramount for the rational design of more efficacious analogues and for elucidating its precise mechanism of action.[7][8]

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the key physicochemical and electronic properties of Edaravone. We will delve into the causality behind the selection of computational models, detail the experimental workflow from molecular modeling to property prediction, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Theoretical Calculation for Edaravone

The Significance of Tautomerism

A crucial aspect of Edaravone's chemistry is its existence in multiple tautomeric forms: the ketone (CH), enol (OH), and amine (NH) forms.[9][10][11] The relative stability of these tautomers can be influenced by the surrounding environment (e.g., solvent) and significantly impacts the molecule's reactivity and antioxidant capacity.[12][13] Theoretical calculations are indispensable for determining the most stable tautomer under various conditions and for understanding how each tautomer contributes to the overall antioxidant activity.[9][12]

The Power of Density Functional Theory (DFT)

For a molecule of Edaravone's size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[9][14][15] DFT methods calculate the electronic structure of a molecule by focusing on its electron density, rather than the full many-electron wavefunction. This approach has proven highly effective in predicting a wide range of molecular properties for organic molecules like Edaravone.[7][16][17]

The choice of a specific functional and basis set within DFT is critical for obtaining reliable results. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its robust performance in studying organic systems.[9][12][13][18] This is often paired with Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly in anionic species or systems with hydrogen bonding.[7][9]

Part 2: A Step-by-Step Computational Workflow for Edaravone

The theoretical calculation of Edaravone's properties follows a systematic workflow. This protocol is designed to be self-validating, with each step building upon the accuracy of the previous one.

Caption: A generalized workflow for the theoretical calculation of Edaravone's properties.

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional structure of each Edaravone tautomer and confirm that it corresponds to a true energy minimum.

Methodology:

-

Initial Structure Creation: Generate the 3D structures of the CH, OH, and NH tautomers of Edaravone using a molecular editor and visualizer such as Avogadro.[19]

-

Input File Preparation: For each tautomer, create an input file for a quantum chemistry software package (e.g., GAMESS, ORCA, Gaussian).[19][20] Specify the following:

-

Execution of Calculation: Run the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the molecule's energy.

-

Frequency Calculation: Following successful optimization, perform a frequency calculation using the same level of theory.

-

Validation: Verify that the output of the frequency calculation shows no imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point on the potential energy surface, not a true minimum.

Calculation of Key Molecular Properties

Once the optimized, stable structures are obtained, a variety of electronic and physicochemical properties can be calculated.

Table 1: Key Theoretical Properties of Edaravone and Their Significance

| Property | Description | Significance in Drug Development |

| Total Energy | The total electronic energy of the molecule. | Used to determine the relative stability of the different tautomers. The tautomer with the lowest energy is the most stable.[12][18] |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO energy relates to the ability to donate an electron (antioxidant activity), while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap indicates chemical reactivity and stability.[12][16][21] |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | A lower IP suggests a greater propensity for electron donation, a key step in the Single Electron Transfer (SET) antioxidant mechanism.[12] |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically (e.g., O-H or N-H bond). | A lower BDE for a hydrogen-donating group indicates a greater ease of hydrogen atom abstraction, which is central to the Hydrogen Atom Transfer (HAT) antioxidant mechanism.[10][12][18] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of the molecule. | Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction with biological targets and for understanding reactivity.[16][17] |

Part 3: Interpreting the Data: Edaravone's Antioxidant Mechanisms

The calculated properties provide profound insights into Edaravone's antioxidant activity, which is believed to proceed through two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[9]

Caption: The dual antioxidant mechanisms of Edaravone: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

Theoretical studies have shown that different tautomers of Edaravone may favor different antioxidant pathways.[9][12] For instance, the N-H tautomers are often predicted to be better antioxidants via the SET mechanism, while the O-H tautomer is more effective through the HAT mechanism.[9][12] By calculating the IP and BDE for each tautomer, researchers can predict the dominant antioxidant pathway under specific conditions.

Conclusion: The Predictive Power of Theoretical Calculations in Drug Discovery

The in-depth theoretical analysis of this compound provides invaluable data that complements and guides experimental research. By leveraging computational tools like Density Functional Theory, scientists can gain a fundamental understanding of Edaravone's tautomerism, electronic structure, and antioxidant mechanisms. This knowledge is not only crucial for explaining its therapeutic effects but also for the rational design of new, more potent neuroprotective agents. The methodologies outlined in this guide offer a robust framework for the continued exploration of Edaravone and its derivatives, ultimately accelerating the drug development process.

References

- 1. Edaravone - Wikipedia [en.wikipedia.org]

- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - Xavron [xavron.com.ua]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers | Scilit [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 20. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 21. researchgate.net [researchgate.net]

Elucidating the Tautomeric Landscape of 3-Methyl-1-phenyl-1H-pyrazol-5-ol: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a pivotal precursor in the synthesis of the neuroprotective drug Edaravone and a significant entity in dye and agrochemical industries, exhibits complex prototropic tautomerism.[1][2] The molecule's chemical reactivity, biological activity, and physicochemical properties are intrinsically linked to the dominant tautomeric form present under specific conditions.[1][3] This technical guide provides a comprehensive framework for investigating the tautomeric equilibrium of this pyrazolone derivative. We will delve into the causality behind experimental design, detailing field-proven spectroscopic protocols (NMR, IR, UV-Vis) and integrating computational insights to provide a self-validating system for analysis. This document is intended to equip researchers and drug development professionals with the necessary tools to confidently characterize and quantify the tautomeric states of this versatile heterocyclic compound.

The Phenomenon of Pyrazolone Tautomerism

Prototropic tautomerism, the reversible migration of a proton, is a fundamental concept in heterocyclic chemistry. In this compound, this phenomenon results in the coexistence of at least three distinct forms: the CH-form (a methylene-keto structure), the OH-form (an aromatic phenol-like structure), and the NH-form (an imine-keto structure). The equilibrium between these forms is not static; it is exquisitely sensitive to the molecular environment, including solvent polarity, pH, and temperature.[1][3][4] Understanding and controlling this equilibrium is paramount, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, receptor-binding interactions, and overall chemical behavior.

Figure 1: The three principal tautomeric forms of this compound in equilibrium.

Generally, nonpolar solvents tend to favor the less polar CH-form, whereas polar solvents can stabilize the OH and NH tautomers through hydrogen bonding.[2][3] Computational studies using Density Functional Theory (DFT) have corroborated this, showing that the stability of all tautomeric forms increases with solvent polarity, with the CH form being the most stable in the gas phase and the OH and NH forms gaining stability in polar media like ethanol and water.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[6] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to changes in electron density and bonding, providing distinct fingerprints for each tautomeric form.

Causality and Experimental Design

The core principle behind using NMR is that the different electronic environments in the CH, OH, and NH forms lead to unique resonance frequencies for the nuclei. The choice of deuterated solvent is a critical experimental parameter used to deliberately shift the tautomeric equilibrium. By comparing spectra in a nonpolar solvent like chloroform-d (CDCl₃) with a polar aprotic solvent like DMSO-d₆, one can observe the dramatic effect of the environment on the tautomer population.[7][8] Furthermore, low-temperature NMR can be employed to slow the rate of proton exchange between tautomers, allowing for the observation of separate, distinct signals for each species rather than a time-averaged signal.[9][10]

Figure 2: Experimental workflow for NMR-based tautomer analysis.

Step-by-Step NMR Protocol

-

Sample Preparation: Prepare solutions of this compound at a concentration of ~10-20 mg/mL in at least two different deuterated solvents, typically CDCl₃ and DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. To confirm the presence of an OH or NH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the exchangeable proton signal will diminish or disappear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 or APT experiment can be beneficial to distinguish between CH, CH₂, and CH₃ carbons.

-

Data Analysis: Carefully integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative molar ratios.[2] Compare the ¹³C chemical shifts, particularly of the pyrazole ring carbons, with reference values to confirm assignments.

Data Interpretation

The different tautomers provide a unique set of NMR signals. In CDCl₃, the CH-form is often the exclusive or major species observed.[2] In contrast, spectra in DMSO-d₆ typically show a mixture of tautomers, with the OH-form often predominating.[2][8]

Table 1: Diagnostic NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Tautomer | Nucleus | Diagnostic Signal | Typical Chemical Shift (ppm) | Rationale & Comments |

|---|---|---|---|---|

| CH-form | ¹H | C4-H₂ (Methylene) | ~3.4 | A singlet integrating to 2H, characteristic of the isolated CH₂ group. |

| ¹³C | C5 (C=O) | ~170-172 | Typical chemical shift for a ketone carbonyl carbon. | |

| ¹³C | C4 (CH₂) | ~40-42 | Aliphatic carbon signal. | |

| OH-form | ¹H | C4-H (Vinyl) | ~5.8-5.9 | A singlet integrating to 1H, located in the vinyl/aromatic region.[8] |

| ¹H | O-H | ~10.2-12.2 | A broad singlet, position is concentration and solvent dependent; exchanges with D₂O.[8] | |

| ¹³C | C5 (C-OH) | ~158-164 | Shielded relative to the C=O group, characteristic of an enolic carbon.[8] | |

| ¹³C | C4 (CH) | ~94 | Aromatic/vinylic methine carbon.[8] | |

| NH-form | ¹H | C4-H₂ (Methylene) | (Often minor) | Similar to CH-form, but may have a slightly different chemical shift. |

| ¹H | N-H | (Often broad) | Exchangeable proton. |

| | ¹³C | C3 (C=N) | ~168 | Iminic carbon, deshielded. |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Data synthesized from multiple sources.[2][8]

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in the molecule, making them excellent tools for distinguishing keto (CH/NH) from enol (OH) forms, especially in the solid state.[11]

Principle and Causality

The technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies. The presence of a strong carbonyl (C=O) stretching absorption is a definitive marker for the keto tautomers (CH or NH). Conversely, the presence of a broad hydroxyl (O-H) stretching band indicates the enol (OH) tautomer.[12] By comparing solid-state (KBr or ATR) spectra with solution-state spectra, one can investigate phase-dependent tautomeric preferences.[11]

Data Interpretation

The key to interpreting the vibrational spectra is to identify these characteristic bands.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Pyrazolone Tautomers

| Tautomer | Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Comments |

|---|---|---|---|---|

| CH/NH-forms | C=O | Stretch | 1650 - 1710 | Strong, sharp absorption indicative of a keto group.[13] |

| OH-form | O-H | Stretch | 3000 - 3400 | Broad absorption due to hydrogen bonding. |

| | C=C / C=N | Stretch | 1500 - 1650 | Multiple bands in the aromatic region, differ between tautomers. |

Note: Frequencies are approximate. Data synthesized from multiple sources.[12][13][14]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Because the CH, OH, and NH tautomers possess different systems of conjugated π-electrons, they exhibit distinct absorption maxima (λ_max).

Principle and Causality

The OH-form, with its aromatic pyrazole ring, has a different chromophore compared to the cross-conjugated keto systems of the CH and NH forms. This leads to different energies for the π → π* electronic transitions. The choice of solvent is again a key experimental variable, as solvatochromic shifts (changes in λ_max with solvent polarity) can provide strong evidence for the nature of the ground state and the predominant tautomer in solution.[15][16]

Data Interpretation

Experimental studies, often paired with time-dependent DFT (TD-DFT) calculations, are used to assign absorption bands to specific tautomers.[16] For instance, in a nonpolar solvent like cyclohexane, 3-methyl-1-phenyl-pyrazol-5-one typically shows an absorption maximum around 244-250 nm, which is attributed to the CH-form.[16][17] In more polar solvents like ethanol, the appearance of a second, red-shifted band around 270-280 nm can indicate the presence and stabilization of the OH or NH forms.[16][18]

Conclusion: A Synergistic and Self-Validating Approach

-

NMR provides the gold standard for structural elucidation and quantification in solution.

-

FTIR offers clear, primary evidence of keto-enol equilibrium, particularly in the solid state.

-

UV-Vis reveals changes in the conjugated electronic system, corroborating the findings from other techniques.

-

Computational DFT models provide a theoretical foundation, helping to predict relative stabilities and assign spectral features with greater confidence.[5][11]

By systematically applying these techniques and understanding the causal relationships between solvent, structure, and spectral output, researchers can build a comprehensive and self-validating picture of the tautomeric landscape. This detailed characterization is an indispensable step in harnessing the full potential of this important molecule in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chembk.com [chembk.com]

- 18. jocpr.com [jocpr.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Anticancer Agents Utilizing 3-Methyl-1-phenyl-1H-pyrazol-5-ol as a Core Scaffold

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potential anticancer agents using 3-Methyl-1-phenyl-1H-pyrazol-5-ol as a versatile starting material. This document outlines detailed protocols, explains the underlying chemical principles, and discusses the biological evaluation of the synthesized compounds, thereby offering a complete framework for leveraging this privileged scaffold in cancer drug discovery.

Introduction: The Prominence of the Pyrazole Nucleus in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Many pyrazole derivatives have demonstrated significant pharmacological activities, including anticancer properties.[3][4] Their mechanism of action is often multifaceted, involving the inhibition of key cellular targets such as tubulin, various kinases (e.g., EGFR, VEGFR-2), and cyclin-dependent kinases (CDKs), as well as the induction of apoptosis.[1][3]

This compound, also known by the names 1-phenyl-3-methyl-5-pyrazolone or edaravone, is a particularly attractive starting material for the synthesis of novel anticancer compounds. Its chemical structure offers multiple reactive sites that can be strategically modified to generate extensive libraries of derivatives for biological screening.

PART 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

One of the most straightforward and effective methods to generate anticancer candidates from this compound is through a one-pot, three-component reaction with various aromatic aldehydes. This reaction, a tandem Knoevenagel-Michael addition, yields 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[5][6]

Reaction Principle

The synthesis is typically catalyzed by a mild base, such as sodium acetate, in a protic solvent like ethanol. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one molecule of the pyrazolone, followed by a Michael addition of a second pyrazolone molecule to the resulting arylidene intermediate. The choice of an appropriate catalyst and solvent system is crucial for achieving high yields and purity.[5]

Experimental Protocol: General Procedure

A general and efficient procedure for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is as follows:[5][7]

-

Reactant Preparation: In a suitable round-bottom flask, dissolve the desired aromatic aldehyde (0.4 mmol) and this compound (0.8 mmol, 2 equivalents) in 4 mL of 70% ethanol.

-

Catalyst Addition: To the stirring solution at room temperature, add 40.2 µL of a 1 M sodium acetate solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, add water to the mixture to achieve a 50% ethanol concentration. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with 50% ethanol, and dry to obtain the pure 4,4'-(arylmethylene)bis(this compound) derivative.

Diagrammatic Representation of the Synthetic Workflow:

Caption: Workflow for the synthesis of 4,4'-(arylmethylene)bis-pyrazolones.

Anticancer Activity

Several synthesized derivatives from this class have exhibited promising cytotoxic activity against various cancer cell lines. For instance, compound 3i (structure not explicitly shown but described in the source) demonstrated potent activity against the RKO colorectal carcinoma cell line with an IC50 of 9.9 ± 1.1 μM.[5][7] The mechanism of cell death was determined to be p53-mediated apoptosis.[5]

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 3i | RKO (colorectal) | 9.9 ± 1.1 | [5][7] |

PART 2: Synthesis of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones

Another promising class of anticancer agents derived from this compound are the 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones. These compounds are synthesized through a three-component condensation reaction involving an aldehyde, this compound, and indole.

Reaction Principle

This synthesis proceeds via an initial reaction between the aldehyde and indole to form an intermediate, which then undergoes a Michael addition with this compound.[8] The reaction can be efficiently catalyzed by a reusable magnetic biocatalyst, highlighting a green chemistry approach.[8]

Experimental Protocol: General Procedure

The following is a general protocol for the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives:[8]

-

Reactant and Catalyst Mixture: In a reaction vessel, combine the aldehyde (1 mmol), this compound (1 mmol), indole (1 mmol), and 0.06 g of the magnetic aminated starch (MAST) biocatalyst in ethanol.

-

Reaction Conditions: Heat the mixture to 40 °C and stir.

-

Reaction Monitoring: Monitor the reaction's progress using TLC.

-

Catalyst Separation: After the reaction is complete, the MAST biocatalyst can be easily separated using an external magnet.

-

Product Isolation: The product can be isolated from the reaction mixture, often through recrystallization, to yield the pure compound.

Diagrammatic Representation of the Proposed Mechanism:

Caption: Proposed reaction mechanism for the synthesis of 4-[(indol-3-yl)-arylmethyl]-pyrazolones.[8]

Anticancer Activity

Derivatives from this series have shown significant lethality towards MCF-7 breast cancer cells.[8] For example, compound 6n (structure not explicitly shown but described in the source) exhibited IC50 values of 25.8 µg/mL and 21.8 µg/mL after 24 and 48 hours of treatment, respectively.[8] Importantly, these compounds demonstrated significantly reduced toxicity towards normal human fibroblast cells compared to the conventional chemotherapeutic agent doxorubicin.[8]

| Compound | Target Cell Line | IC50 (µg/mL) - 24h | IC50 (µg/mL) - 48h | Reference |

| 6n | MCF-7 (breast) | 25.8 | 21.8 | [8] |

Mechanistic Insights: Targeting Key Cellular Pathways

The anticancer activity of pyrazole derivatives synthesized from this compound is attributed to their interaction with various critical cellular pathways.

-